molecular formula C16H17N3O3S B2796700 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 958843-10-2

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

Cat. No.: B2796700
CAS No.: 958843-10-2
M. Wt: 331.39
InChI Key: LHIAGXGPTNZUKQ-UHFFFAOYSA-N
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Description

The compound N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide features a complex heterocyclic scaffold comprising a thienopyrazole core substituted with a 4-methoxyphenyl group and a cyclopropanecarboxamide moiety.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-22-12-6-4-11(5-7-12)19-15(17-16(20)10-2-3-10)13-8-23(21)9-14(13)18-19/h4-7,10H,2-3,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIAGXGPTNZUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. The unique structural features of this compound may contribute to its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit certain kinases or interact with DNA, thus modulating various signaling pathways involved in cell proliferation and survival. This interaction can lead to significant biological effects such as:

  • Anticancer Activity : The compound has shown potential in inhibiting tumor cell growth.
  • Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammatory responses.

Anticancer Activity

Recent studies have evaluated the anticancer potential of thieno[3,4-c]pyrazole derivatives including N-(2-(4-methoxyphenyl)-5-oxido). In vitro assays demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines.

Cell Line GI50 (μM) Activity
K5620.021Highly Potent
A5490.69Moderate Potent
MCF-71.7Weakly Active

The most active derivative was found to be a pyrazole analog with an IC50 of 7.30 μM against tubulin polymerization, indicating a mechanism involving microtubule disruption .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It was observed that the compound could inhibit the phosphorylation of phosphatase and tensin homolog (PTEN), impacting the PTEN/Akt/NF-кB signaling pathway which is crucial in inflammatory responses .

Case Studies and Research Findings

  • Study on Tumor Cell Lines : A comprehensive study demonstrated that derivatives of thieno[3,4-c]pyrazole showed varying degrees of efficacy against different tumor cell lines. Notably, the compound exhibited potent activity against K562 cells with a GI50 value significantly lower than standard chemotherapeutics .
  • In Vivo Efficacy : In vivo models have indicated that compounds similar to N-(2-(4-methoxyphenyl)-5-oxido) can effectively reduce tumor size in xenograft models without notable side effects, highlighting their therapeutic potential .

Comparison with Similar Compounds

Key Structural Differences

The most closely related analog identified is N-(2-(4-methoxyphenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide (CAS 958587-50-3) . The primary distinctions between the two compounds are:

Carboxamide Substituent :

  • Target compound: Cyclopropanecarboxamide (3-membered ring).
  • Analog: Cyclohexanecarboxamide (6-membered ring).

Ring System Notation: The target compound’s thienopyrazole core is labeled as 4,6-dihydro-2H, while the analog is 2,6-dihydro-4H, indicating differences in hydrogenation positions and conformational flexibility.

Physicochemical and Structural Implications

Property Target Compound (Cyclopropane) Analog (Cyclohexane)
Molecular Formula C₁₇H₁₉N₃O₃S C₁₉H₂₃N₃O₃S
Molecular Weight (g/mol) ~353.4 (estimated) 373.5
Ring Strain High (cyclopropane) Low (cyclohexane)
Lipophilicity (LogP) Likely higher Lower
Hydrogen Bond Acceptors 5 5
  • Cyclopropane vs. Cyclohexane :
    The cyclopropane ring introduces significant steric strain, which may enhance reactivity or alter binding kinetics compared to the more stable cyclohexane group. This strain could also reduce metabolic stability but improve target engagement in certain biological contexts.
  • Molecular Weight and Solubility: The smaller cyclopropane substituent reduces molecular weight (~353.4 vs. However, increased lipophilicity might compromise aqueous solubility.

Hypothesized Pharmacological Differences

  • Target Affinity : The strained cyclopropane ring may create unique van der Waals interactions or dipole effects in enzyme binding pockets, unlike the bulkier cyclohexane.
  • Metabolism : Cyclopropane’s strain could render the compound more susceptible to oxidative metabolism, whereas cyclohexane’s stability might prolong half-life.

Methodological Considerations for Comparative Analysis

Crystallography: SHELXL and WinGX/ORTEP enable precise determination of bond lengths, angles, and ring conformations. For example, SHELXL’s refinement capabilities could clarify differences in the thienopyrazole core’s hydrogenation patterns.

Q & A

Q. Which computational methods predict binding affinities to biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Dock into COX-2 active site (PDB: 5KIR); analyze ΔG values.
  • MD Simulations (GROMACS) : Run 100 ns trajectories to assess ligand-receptor stability.
  • QSAR : Develop models using MOE descriptors (e.g., logP, polar surface area) .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Scaffold Modification : Replace cyclopropane with spirocyclic or bicyclic groups.
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring.
  • Bioisosteric Replacement : Swap thienopyrazole with pyrazolo[3,4-d]thiazole .

Q. What advanced NMR techniques resolve complex stereochemical ambiguities?

  • Methodological Answer :
  • NOESY/ROESY : Identify through-space correlations to assign relative configuration.
  • J-Resolved Spectroscopy : Determine coupling constants (³JHH) for diastereomer differentiation.
  • Dynamic NMR : Monitor coalescence temperatures for conformational exchange .

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